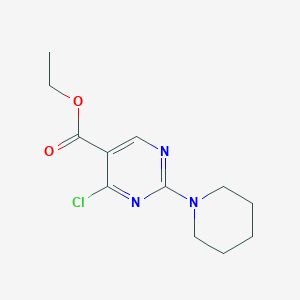

4-クロロ-2-(ピペリジン-1-イル)ピリミジン-5-カルボン酸エチル

説明

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is represented by the formula C12H16ClN3O2 .科学的研究の応用

神経保護および抗神経炎症剤

この化合物は、神経保護および抗神経炎症剤としての可能性について研究されています。この化合物をスキャフォールドとして含む新規トリアゾール-ピリミジンハイブリッドは、ヒトミクログリア細胞における一酸化窒素および腫瘍壊死因子-α産生の阻害において有望な結果を示しました。 これは、小胞体ストレス、アポトーシス、およびNF-kB炎症経路の阻害を通じての作用機序の可能性を示唆しています .

プロテオミクス研究

4-クロロ-2-(ピペリジン-1-イル)ピリミジン-5-カルボン酸エチルは、プロテオミクス研究で使用されます。 これは、タンパク質の相互作用と機能を研究するために使用できるさまざまな化合物を合成するためのビルディングブロックとして役立ちます .

作用機序

Target of Action

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Mode of Action

The compound’s mode of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and ER stress pathway . These pathways play a crucial role in the regulation of immune responses and cellular stress responses, respectively .

Pharmacokinetics

It is known that the compound is used for proteomics research .

Result of Action

The compound shows promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

生化学分析

Biochemical Properties

Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cAMP-phosphodiesterase, where it acts as an inhibitor . This inhibition can lead to increased levels of cAMP, which in turn can affect various cellular processes. Additionally, Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . It also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is crucial for maintaining vascular health .

Cellular Effects

Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K-PKB-mTOR signaling pathway, which is essential for cell proliferation and survival . By modulating this pathway, Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate can promote or inhibit cell growth depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it binds to cAMP-phosphodiesterase, inhibiting its activity and resulting in increased cAMP levels . This increase in cAMP can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function . Additionally, Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate can interact with other enzymes and proteins, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . In in vitro studies, the compound has been observed to maintain its activity over extended periods, while in in vivo studies, its effects may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and survival . At higher doses, it can have toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate various cellular processes .

特性

IUPAC Name |

ethyl 4-chloro-2-piperidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-8-14-12(15-10(9)13)16-6-4-3-5-7-16/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEXRBHAQPGEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674802 | |

| Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34750-24-8 | |

| Record name | Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34750-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

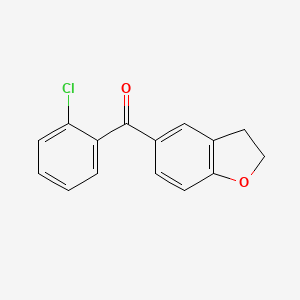

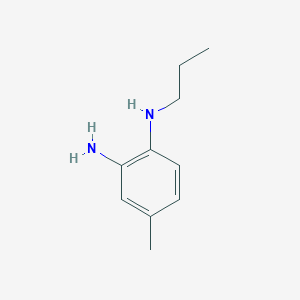

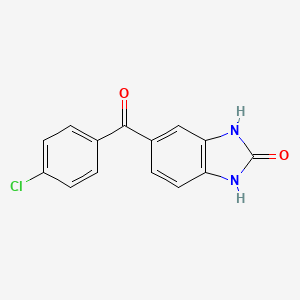

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)

![4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1420390.png)

![3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1420396.png)

![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)

![2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1420403.png)